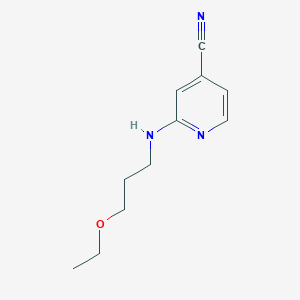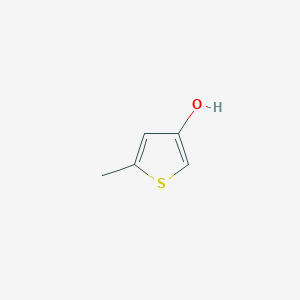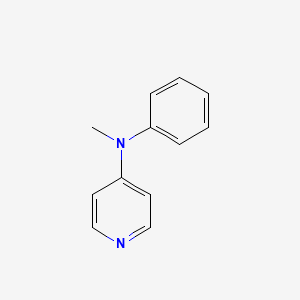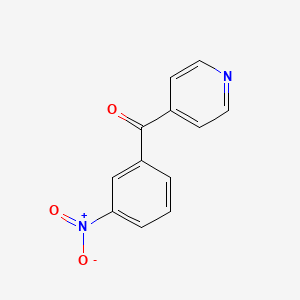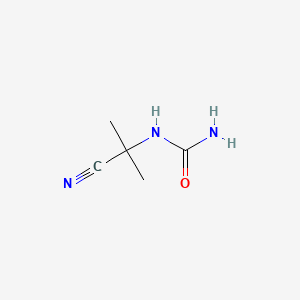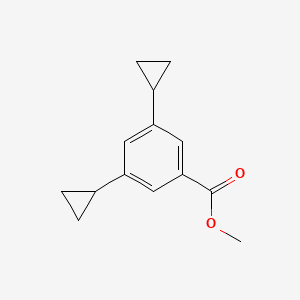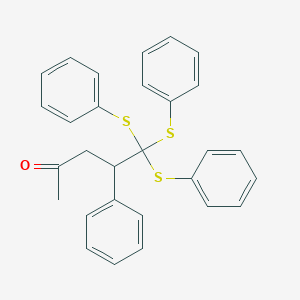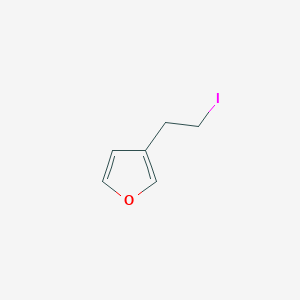
2,4-Dichloro-1-prop-2-ynoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-prop-2-ynoxynaphthalene is an organic compound with the molecular formula C13H8Cl2O. It is characterized by the presence of a naphthalene ring substituted with two chlorine atoms and a prop-2-ynoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves several steps. One common method includes the reaction of 2,4-dichloronaphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,4-Dichloro-1-prop-2-ynoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-prop-2-ynoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves its interaction with specific molecular targets. The prop-2-ynoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-1-prop-2-ynoxynaphthalene can be compared with similar compounds such as:
2,4-Dichloro-1-naphthol: This compound has similar structural features but lacks the prop-2-ynoxy group.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares some chemical reactivity with this compound and is widely used as a herbicide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-ynoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
17727-36-5 |
|---|---|
Molekularformel |
C13H8Cl2O |
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
2,4-dichloro-1-prop-2-ynoxynaphthalene |
InChI |
InChI=1S/C13H8Cl2O/c1-2-7-16-13-10-6-4-3-5-9(10)11(14)8-12(13)15/h1,3-6,8H,7H2 |
InChI-Schlüssel |
OKZBZIALAKCGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C(C2=CC=CC=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




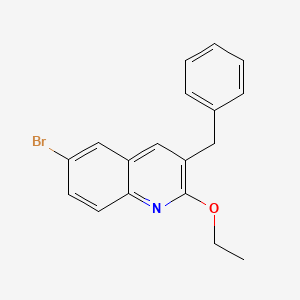

![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)
